5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c21-16(14-7-15(23-19-14)12-1-2-12)18-13-8-17-20(10-13)9-11-3-5-22-6-4-11/h7-8,10-12H,1-6,9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINISGUXWRINED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as cyclopropylamine, oxan-4-ylmethanol, and pyrazole derivatives. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group transformations to assemble the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes are often employed to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and as a building block for drug discovery.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Pyrazole-Oxazole Carboxamides
Compounds in this class share a 1,2-oxazole-3-carboxamide scaffold linked to substituted pyrazoles. Key structural differences lie in the substituents on the oxazole and pyrazole rings, which critically influence physicochemical and biological properties:
Key Observations :
- Cyclopropyl vs.
- Oxan-4-yl vs. Aromatic Substituents : The oxan-4-ylmethyl group on the pyrazole improves water solubility relative to lipophilic aryl groups (e.g., phenyl or bis(trifluoromethyl)phenyl in Ceapin-A7), which may favor pharmacokinetic profiles .
Physicochemical and Spectroscopic Properties
- Melting Points : compounds exhibit melting points ranging from 123–183°C, correlating with substituent polarity and crystallinity. The target compound’s oxan-4-yl group may lower its melting point compared to halogenated derivatives due to reduced symmetry .
- Spectroscopy :
- ¹H NMR : The cyclopropyl group (δ ~1.0–2.0 ppm) and oxan-4-yl protons (δ ~3.3–4.0 ppm) would distinguish the target compound from analogues with aryl or halogen substituents .
- MS : Molecular ion peaks would reflect the molecular weight (e.g., oxan-4-yl adds 99.1 g/mol vs. trifluoromethylphenyl in Ceapin-A7) .
Biological Activity
5-cyclopropyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a cyclopropyl group, a pyrazole ring, and an oxazole moiety, which contribute to its pharmacological properties.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that certain pyrazole compounds showed promising activity against various bacterial strains, including E. coli and S. aureus. Specifically, compounds with similar structural features to this compound demonstrated effective inhibition against these pathogens .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that compounds with the pyrazole structure can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at micromolar concentrations . This suggests that this compound may also possess significant anti-inflammatory properties.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives have been explored in various studies. Some derivatives have shown cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar frameworks were found to inhibit cell proliferation in breast and lung cancer models . This indicates a potential application for this compound in cancer therapy.
Research Findings
A comparative analysis of various studies reveals the following insights into the biological activity of pyrazole derivatives:
Case Studies
Several case studies have documented the effects of similar compounds on specific diseases:
- Case Study on Inflammation : A derivative with a similar structure was tested in a carrageenan-induced edema model, showing comparable anti-inflammatory effects to indomethacin .
- Case Study on Cancer : In a study involving lung cancer cells, a related pyrazole derivative exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
